

ML267: A Potent and Selective Chemical Probe for Sfp Phosphopantetheinyl Transferase

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Compound of Interest

Compound Name: ML267

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ML267**, a novel and potent small-molecule inhibitor of the *Bacillus subtilis* surfactin phosphopantetheinyl transferase (Sfp-PPTase). **ML267** serves as a valuable chemical probe for studying the function of Sfp-PPTase, an enzyme essential for the biosynthesis of various secondary metabolites, including polyketides and nonribosomal peptides, which are critical for bacterial virulence and survival.^[1]^[2] This document details the biochemical and cellular characterization of **ML267**, including its potency, selectivity, and antibacterial activity. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the Sfp-PPTase signaling pathway and experimental workflows to facilitate its use in research and drug discovery.

Introduction to Sfp-PPTase and the Role of ML267

Phosphopantetheinyl transferases (PPTases) are a superfamily of enzymes that catalyze the post-translational modification of carrier proteins involved in a wide array of metabolic pathways.^[3]^[4] Specifically, Sfp-type PPTases transfer the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS).^[3]^[5]^[6]^[7]^[8] This activation is a prerequisite for the biosynthesis of numerous natural products that play crucial roles in bacterial pathogenesis and intercellular communication.

The essentiality of Sfp-PPTase for the production of virulence factors makes it an attractive target for the development of novel antibacterial agents.[1][2] **ML267** was identified through a quantitative high-throughput screening (qHTS) campaign as a potent and selective inhibitor of Sfp-PPTase.[1][2] Its favorable pharmacological properties and demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), establish **ML267** as a critical tool for elucidating the biological functions of Sfp-PPTase and for validating it as a therapeutic target.[1][2]

Quantitative Data for ML267

The following tables summarize the key quantitative data for **ML267**, including its biochemical potency, antibacterial activity, in vitro ADME properties, and in vivo pharmacokinetic parameters.

Table 1: Biochemical Potency and Antibacterial Activity of **ML267**

Parameter	Value	Species/Strain	Reference
IC50 for Sfp-PPTase	0.29 μ M	Bacillus subtilis	[1][9]
IC50 for AcpS-PPTase	8.1 μ M	Escherichia coli	[9]
Minimum Inhibitory Concentration (MIC)			
1.04 μ g/mL	Bacillus subtilis 168	[1]	
0.52 μ g/mL	Bacillus subtilis HM489	[1]	
4.17 μ g/mL	Staphylococcus aureus (ATCC 25923)	[1]	
2.08 μ g/mL	Community-Acquired MRSA (USA300)	[1]	
>64 μ g/mL	Escherichia coli (ATCC 25922)	[1]	
>64 μ g/mL	Pseudomonas aeruginosa (ATCC 27853)	[1]	
Cytotoxicity (CC50)	>46.5 μ M	Human Hepatocellular Carcinoma (HepG2) cells	[2]

Table 2: In Vitro ADME Profile of **ML267**

Parameter	Result
Aqueous Solubility (pH 7.4)	11 μ M
Parallel Artificial Membrane Permeability Assay (PAMPA)	1.1 x 10 ⁻⁶ cm/s
Caco-2 Permeability (A to B)	0.4 x 10 ⁻⁶ cm/s
Caco-2 Permeability (B to A)	1.0 x 10 ⁻⁶ cm/s
Efflux Ratio (Caco-2)	2.5
Plasma Protein Binding (Human)	98.7%
Plasma Protein Binding (Mouse)	97.9%
Plasma Stability (Human, 3h)	98% remaining
Plasma Stability (Mouse, 3h)	99% remaining
Microsomal Stability (Human, 1h)	95% remaining
Microsomal Stability (Mouse, 1h)	92% remaining
CYP450 Inhibition (10 μ M)	
1A2	25%
2C9	15%
2C19	10%
2D6	5%
3A4	20%

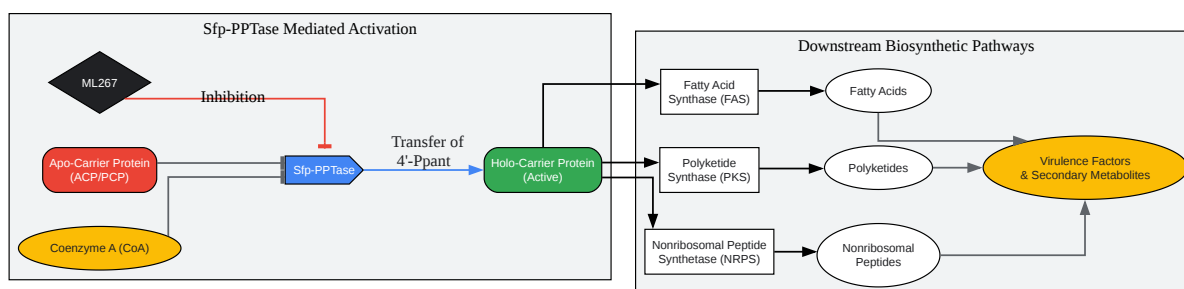
Table 3: In Vivo Pharmacokinetic Profile of **ML267** in Mice

Route of Administration	Dose (mg/kg)	T1/2 (h)	Cmax (ng/mL)	Tmax (h)	AUClast (h*ng/mL)
Intravenous (IV)	2	2.9	480	0.08	750
Oral (PO)	10	3.5	250	2	1200

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Sfp-PPTase signaling pathway and key experimental workflows for the characterization of **ML267**.

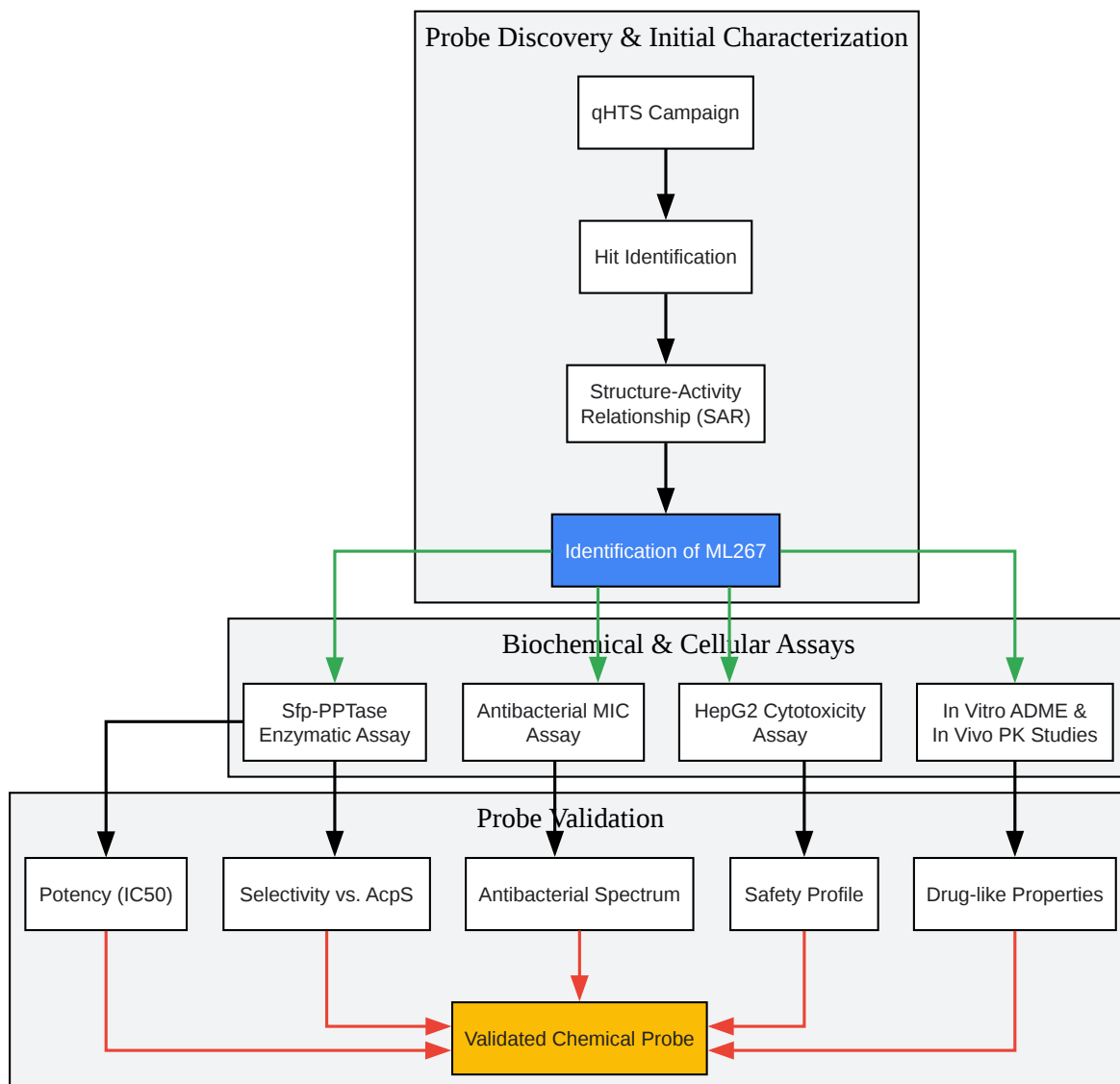
Sfp-PPTase Signaling Pathway



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Caption: Sfp-PPTase activation pathway and its inhibition by **ML267**.

Experimental Workflow for ML267 Characterization



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